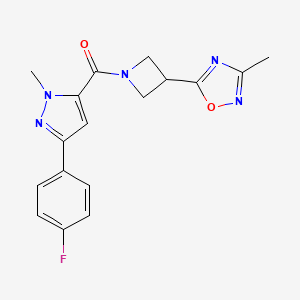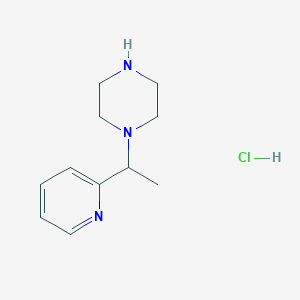
1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride” is a chemical compound with the CAS Number 34581-20-9 . It is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “this compound” is 191.28 . Its IUPAC name is 1-[1-(2-pyridinyl)ethyl]piperazine . The InChI code for this compound is 1S/C11H17N3/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14/h2-5,10,12H,6-9H2,1H3 .Chemical Reactions Analysis
Piperazine derivatives, including “this compound”, have been found to show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Wissenschaftliche Forschungsanwendungen
Discovery and Synthesis in Medicinal Chemistry
Researchers have synthesized and evaluated analogs of compounds related to "1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride" for their potential as inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. One study found that bis(heteroaryl)piperazines (BHAPs) were significantly more potent than their predecessors, leading to the selection of atevirdine mesylate for clinical evaluation (Romero et al., 1994).
Anticonvulsant Activity
Another research direction involves the synthesis of 1,3-substituted pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents. These compounds, including variants of "this compound," showed promising results in acute models of seizures in mice, suggesting a beneficial protective index compared to well-known antiepileptic drugs (Rybka et al., 2017).
Antiarrhythmic and Antihypertensive Effects
Compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, structurally related to "this compound," have shown strong antiarrhythmic and antihypertensive activities in studies. Their effects may relate to alpha-adrenolytic properties, indicating potential applications in cardiovascular medicine (Malawska et al., 2002).
Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition
Research on acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors for treating diseases involving ACAT-1 overexpression has identified compounds incorporating a piperazine unit, similar to "this compound," as potential therapeutic agents. These compounds demonstrated significant selectivity and efficacy in preclinical models (Shibuya et al., 2018).
Peptide Carboxyl Group Derivatization
Piperazine-based derivatives, including those related to "this compound," have been used for the derivatization of carboxyl groups on peptides. This derivatization improves ionization efficiency in mass spectrometry, facilitating the sensitive determination of peptides in proteome analysis (Qiao et al., 2011).
Wirkmechanismus
Target of Action
It is known that piperazine derivatives, to which this compound belongs, often act as selective α2-adrenoceptor antagonists .
Mode of Action
Piperazine compounds are generally known to bind directly and selectively to their targets, causing various physiological effects .
Biochemical Pathways
As a selective α2-adrenoceptor antagonist, it may influence the adrenergic system and related biochemical pathways .
Result of Action
As a selective α2-adrenoceptor antagonist, it may cause physiological effects related to the adrenergic system .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-pyridin-2-ylethyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14;/h2-5,10,12H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQAQTONYKGNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2712100.png)
![2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2712101.png)
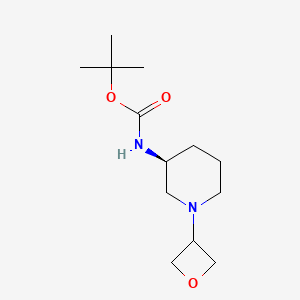
![2,4,6-trimethyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2712103.png)
![2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2712104.png)

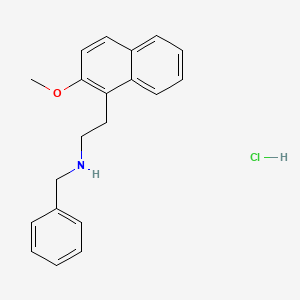
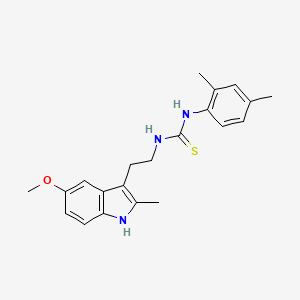

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2712113.png)
![[1-(2-Aminoethyl)cyclobutyl]methanol](/img/structure/B2712115.png)
![N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B2712119.png)
